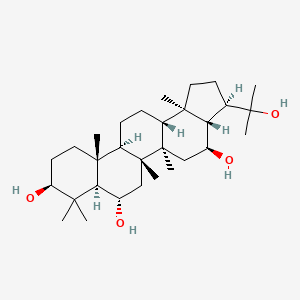

Mollugogenol A

Description

gammacerane from Mollugo pentaphylla; an antifungal saponin that has spermatocidal activity; involves sperm membrane damage by increased lipid peroxidation

Structure

3D Structure

Properties

IUPAC Name |

(3R,3aS,4S,5aR,5bR,7S,7aR,9S,11aR,11bR,13aR,13bR)-3-(2-hydroxypropan-2-yl)-5a,5b,8,8,11a,13b-hexamethyl-1,2,3,3a,4,5,6,7,7a,9,10,11,11b,12,13,13a-hexadecahydrocyclopenta[a]chrysene-4,7,9-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H52O4/c1-25(2)22(33)12-14-28(6)21-10-9-20-27(5)13-11-17(26(3,4)34)23(27)18(31)15-29(20,7)30(21,8)16-19(32)24(25)28/h17-24,31-34H,9-16H2,1-8H3/t17-,18+,19+,20-,21-,22+,23-,24+,27-,28-,29-,30-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USLXSBTYECTZSS-HAYDXIIZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(CCC2(C1C(CC3(C2CCC4C3(CC(C5C4(CCC5C(C)(C)O)C)O)C)C)O)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H]([C@@H]1[C@H](C[C@@]3([C@@H]2CC[C@H]4[C@]3(C[C@@H]([C@@H]5[C@@]4(CC[C@@H](C5(C)C)O)C)O)C)C)O)C(C)(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H52O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80945203 | |

| Record name | Hopane-3,6,16,22-tetrol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80945203 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

476.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22550-76-1 | |

| Record name | Mollugogenol A | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022550761 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hopane-3,6,16,22-tetrol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80945203 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Mollugogenol A: A Technical Guide to Natural Sources and Isolation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mollugogenol A, a triterpenoid saponin, has garnered interest within the scientific community for its potential biological activities. This technical guide provides an in-depth overview of the natural sources of this compound and detailed methodologies for its extraction and isolation. The information presented is intended to serve as a comprehensive resource for researchers and professionals involved in natural product chemistry and drug discovery.

Natural Sources of this compound

This compound has been predominantly identified in plant species belonging to the Molluginaceae and Adiantaceae families. The primary sources reported in the literature are:

-

Mollugo pentaphylla (also known as Mollugo hirta): This herbaceous plant is a well-documented source of this compound. Various parts of the plant have been utilized for its isolation.

-

Adiantum philippense and other Adiantum species : this compound has also been successfully isolated from ferns of the Adiantum genus, indicating a broader distribution beyond the Mollugo genus.

Experimental Protocols for Isolation and Purification

The isolation of this compound from its natural sources typically involves a multi-step process encompassing extraction, fractionation, and chromatographic purification. The following protocols are compiled from methodologies described in scientific literature.

Isolation of this compound from Mollugo pentaphylla

This protocol outlines a common procedure for the extraction and purification of this compound from the aerial parts of Mollugo pentaphylla.

Step 1: Preparation of Plant Material The aerial parts of Mollugo pentaphylla are collected, washed, and shade-dried. The dried plant material is then ground into a coarse powder to increase the surface area for efficient extraction.

Step 2: Extraction

-

Defatting: The powdered plant material is first defatted by extraction with a non-polar solvent, such as petroleum ether or n-hexane, to remove lipids and other non-polar constituents. This is typically performed using a Soxhlet apparatus or by maceration with intermittent shaking.

-

Methanol Extraction: After defatting, the plant residue is extracted with methanol. This can be done by maceration or Soxhlet extraction until the solvent runs clear, indicating a comprehensive extraction. The methanolic extracts are then combined and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

Step 3: Column Chromatography The crude methanolic extract is subjected to column chromatography for the separation and purification of this compound.

-

Stationary Phase: Silica gel (60-120 mesh or 100-200 mesh) is commonly used as the stationary phase.

-

Column Packing: The silica gel is packed into a glass column using a slurry method with the initial mobile phase solvent.

-

Sample Loading: The crude extract is adsorbed onto a small amount of silica gel to create a solid sample, which is then carefully loaded onto the top of the prepared column.

-

Elution: The column is eluted with a gradient of chloroform and methanol. A typical gradient starts with 100% chloroform, with a gradual increase in the percentage of methanol (e.g., 99:1, 98:2, 95:5, and so on). Fractions are collected sequentially and monitored by Thin Layer Chromatography (TLC).

-

Fraction Analysis: The collected fractions are analyzed by TLC using a suitable solvent system (e.g., chloroform:methanol, 9:1 v/v) and visualized using an appropriate staining reagent (e.g., Liebermann-Burchard reagent) to identify the fractions containing this compound.

-

Purification: Fractions containing the compound of interest are combined, concentrated, and may be subjected to further chromatographic steps, such as preparative TLC or recrystallization, to obtain pure this compound.

Isolation of this compound from Adiantum philippense

The following protocol describes a general method for the isolation of this compound from Adiantum philippense.

Step 1: Preparation of Plant Material The whole plant or fronds of Adiantum philippense are collected, dried, and pulverized.

Step 2: Extraction The powdered plant material is extracted with methanol at room temperature or under reflux. The extract is filtered and concentrated under reduced pressure to obtain the crude methanolic extract.

Step 3: Chromatographic Purification The crude extract is then purified using column chromatography over silica gel, similar to the procedure described for Mollugo pentaphylla. A gradient elution with solvents of increasing polarity, such as a mixture of chloroform and methanol, is employed to separate the constituents. Fractions are collected and monitored by TLC to isolate this compound.

Quantitative Data

Currently, there is limited publicly available data on the specific yield of pure this compound from its natural sources. The yield of crude extracts from Mollugo pentaphylla has been reported to be between 13.9% (for a 70% ethanol extract) and 29.72% (for an aqueous extract). The final yield of the purified compound is expected to be significantly lower and is dependent on the efficiency of the extraction and purification processes.

| Plant Source | Extraction Method | Crude Extract Yield (%) |

| Mollugo pentaphylla | 70% Ethanol Reflux | 13.9 |

| Mollugo pentaphylla | Hot Water Reflux | 29.72 |

Table 1: Reported Crude Extract Yields from Mollugo pentaphylla

Visualizations

Experimental Workflow for this compound Isolation

Caption: Workflow for the isolation of this compound.

Signaling Pathways

Currently, there is a lack of specific research detailing the direct signaling pathways modulated by this compound. While the compound has been noted for its antifungal and spermicidal activities, the underlying molecular mechanisms and its interactions with cellular signaling cascades have not been elucidated in the available literature. Further research is required to identify the specific protein targets and signaling pathways affected by this compound to understand its mode of action. Therefore, a diagrammatic representation of its signaling pathway cannot be provided at this time.

Mollugogenol A chemical formula and molecular weight

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mollugogenol A, a triterpenoid saponin primarily isolated from the tropical herb Mollugo pentaphylla, has garnered scientific interest due to its notable biological activities. This technical guide provides a comprehensive overview of this compound, including its chemical properties, isolation and characterization methods, and a detailed examination of its antifungal and spermicidal effects. Experimental protocols and available quantitative data are presented to facilitate further research and development.

Chemical Properties

This compound is a complex organic molecule with the following key identifiers:

| Property | Value |

| Chemical Formula | C30H52O4 |

| Molecular Weight | 476.7 g/mol [1] |

| Class | Triterpenoid Saponin |

| Appearance | Not specified in literature |

Isolation and Characterization

Source: The primary natural source of this compound is the plant Mollugo pentaphylla[1].

Experimental Protocol: Isolation from Mollugo pentaphylla

A general methodology for the extraction and isolation of compounds from Mollugo pentaphylla is as follows:

-

Defatting: The powdered aerial parts of the plant are first defatted using petroleum ether.[1]

-

Extraction: The defatted plant material is then subjected to reflux with distilled water for an extended period (e.g., 48 hours)[1]. Alternatively, an ethyl acetate fraction has been specifically mentioned to contain this compound.

-

Concentration: The resulting aqueous extract is concentrated using a rotary evaporator to yield a viscous mass[1].

-

Chromatography: The concentrated extract is then subjected to column chromatography over silica gel to separate the constituent compounds[1]. The specific elution gradients to isolate this compound are not detailed in the available literature.

Characterization Methods

The structural elucidation of this compound is typically achieved through a combination of spectroscopic techniques:

-

Fourier-Transform Infrared (FTIR) Spectroscopy: To identify functional groups.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both 1H-NMR and 13C-NMR are crucial for determining the carbon-hydrogen framework.

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

Biological Activity

This compound has been reported to possess both antifungal and spermicidal properties.

Antifungal Activity

This protocol is a standard method for assessing antifungal efficacy:

-

Fungal Strain Preparation: A standardized inoculum of the target fungal species is prepared in a suitable broth medium (e.g., RPMI 1640).

-

Compound Dilution: A series of dilutions of this compound are prepared in a 96-well microtiter plate.

-

Inoculation: Each well is inoculated with the fungal suspension.

-

Incubation: The plate is incubated under appropriate conditions for fungal growth (e.g., 24-48 hours at 35°C).

-

MIC Determination: The MIC is determined as the lowest concentration of the compound that visibly inhibits fungal growth.

Spermicidal Activity

The spermicidal effects of this compound have been investigated, with a likely mechanism of action involving sperm membrane damage through increased lipid peroxidation[2].

The following protocol was used to evaluate the spermicidal potential of this compound:

-

Sperm Preparation: Washed sperm from healthy volunteers are incubated with various concentrations of this compound (e.g., 0-300 µg/mL) at 30°C[2].

-

Motility and Viability Assessment: Sperm motility, velocity, and viability are assessed at different time points (e.g., 0, 30, and 60 minutes) using both manual methods and computer-assisted semen analysis (CASA)[2].

-

Biochemical Analysis: At selected time points, samples are evaluated for membrane lipid peroxidation and superoxide dismutase (SOD) activity[2].

-

Microscopy: Transmission electron microscopy is used to observe any structural damage to the sperm membrane[2].

| Parameter | Concentration | Result |

| Sperm Motility and Viability | 300 µg/mL | A 4-5 fold decrease was observed[2]. |

| Sperm Membrane Lipid Peroxidation | Not specified | A three-fold increase was observed after 60 minutes of incubation[2]. |

Visualizations

Conclusion

This compound presents as a promising natural compound with distinct biological activities. The detailed protocols and quantitative data provided herein for its spermicidal effects offer a solid foundation for further investigation. Future research should focus on elucidating the specific mechanisms of its antifungal action, determining its efficacy against a broader range of fungal pathogens, and exploring its potential for therapeutic applications. The absence of information on its interaction with cellular signaling pathways also represents a key area for future research.

References

Mollugogenol A CAS number and synonyms

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mollugogenol A is a naturally occurring triterpenoid saponin that has garnered interest within the scientific community. This document provides a concise technical overview of this compound, focusing on its fundamental chemical identifiers. At present, detailed public information regarding its specific biological activities, associated signaling pathways, and comprehensive experimental protocols remains limited.

Chemical Identification

A crucial first step in the research and development of any compound is its unambiguous identification. This compound is registered under the following Chemical Abstracts Service (CAS) number, a unique identifier for chemical substances.

| Identifier | Value |

| CAS Number | 22550-76-1 |

Nomenclature and Synonyms

In scientific literature and chemical databases, this compound may be referred to by several alternative names or synonyms. A comprehensive understanding of these synonyms is vital for efficient literature searches and clear communication within the research community.

| Synonym |

| (3β,16β,22α)-16,22-Epoxy-23,24,25,26,27-pentanorlanost-8-ene-3,15-diol |

| Mollugogenol-A |

Note on the Availability of Further Technical Data:

Extensive searches for in-depth technical data concerning the biological activity, specific signaling pathways, and detailed experimental protocols for this compound have yielded limited publicly available information. Much of the accessible research pertains to a related compound, mollugin.

Therefore, this guide cannot, at present, provide the comprehensive data on experimental protocols, quantitative analysis, or signaling pathways as initially intended. Researchers interested in the therapeutic potential of this compound are encouraged to undertake primary research to elucidate these aspects.

Future Research Directions

The current gap in the scientific literature presents a clear opportunity for novel research. Key areas for future investigation into this compound include:

-

Cytotoxicity Screening: Determination of the cytotoxic effects of this compound against a panel of human cancer cell lines to identify potential anticancer activity.

-

Mechanism of Action Studies: Elucidation of the molecular mechanisms by which this compound may exert any observed biological effects, including its impact on cell cycle progression and apoptosis.

-

Signaling Pathway Analysis: Identification of the specific intracellular signaling pathways modulated by this compound.

As new research emerges, this technical guide will be updated to incorporate new findings and provide a more comprehensive resource for the scientific community.

A Technical Guide to the Putative Biosynthesis of Mollugogenol A in Plants

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mollugogenol A, a triterpenoid saponin found in plants such as Mollugo pentaphylla, has garnered interest for its potential pharmacological activities.[1][2] Despite this, the precise biosynthetic pathway responsible for its production in plants remains largely unelucidated. This technical guide provides a comprehensive overview of the proposed biosynthesis of this compound, based on the established principles of triterpenoid saponin synthesis. It is designed to serve as a foundational resource for researchers seeking to investigate this pathway. The guide details the hypothesized enzymatic steps, presents exemplary quantitative data from related pathways, and offers detailed experimental protocols for the characterization of the key enzyme families involved. Furthermore, it visualizes the proposed biosynthetic and regulatory pathways using Graphviz diagrams, adhering to best practices for clarity and data presentation. This document aims to accelerate research into this compound biosynthesis, paving the way for its potential biotechnological production and therapeutic application.

Proposed Biosynthesis Pathway of this compound

The biosynthesis of triterpenoid saponins is a complex process that begins with the cyclization of 2,3-oxidosqualene and is followed by a series of oxidative and glycosidic modifications.[3][4] While the specific enzymes for this compound synthesis have not been identified, a putative pathway can be constructed based on its chemical structure and known enzymatic reactions in other triterpenoid pathways.

The proposed pathway initiates with the cyclization of 2,3-oxidosqualene, likely catalyzed by an oxidosqualene cyclase (OSC) to form a pentacyclic triterpene scaffold. Subsequent modifications by cytochrome P450 monooxygenases (P450s) would introduce hydroxyl groups at specific positions on this scaffold. The final structure of this compound suggests at least three distinct hydroxylation steps. Unlike many saponins, this compound is an aglycone, meaning it does not have sugar moieties attached; therefore, the involvement of UDP-dependent glycosyltransferases (UGTs) in its direct biosynthesis is not expected, though they may act on precursor molecules.

Quantitative Data from Related Triterpenoid Biosynthetic Pathways

To provide a reference for researchers, the following table summarizes representative kinetic data for enzymes homologous to those proposed to be involved in this compound biosynthesis. This data is derived from studies on other plant triterpenoid pathways and can serve as a benchmark for future characterization of the Mollugo pentaphylla enzymes.

| Enzyme Class | Enzyme Name | Source Organism | Substrate | Km (µM) | kcat (s-1) | Reference |

| Oxidosqualene Cyclase | β-amyrin synthase (bAS) | Glycyrrhiza glabra | 2,3-Oxidosqualene | 15.3 | 1.2 | [5] |

| Cytochrome P450 | CYP716A12 | Medicago truncatula | β-amyrin | 5.8 | 0.18 | [5] |

| UDP-Glycosyltransferase | UGT71G1 | Medicago truncatula | Quercetin | 12.5 | 0.04 | [6] |

Note: The kinetic parameters for UGTs can vary significantly depending on the acceptor substrate. The provided data for UGT71G1 is for the flavonoid quercetin and is included for general reference.

Experimental Protocols

The following protocols are detailed methodologies for the heterologous expression and functional characterization of the key enzyme families implicated in this compound biosynthesis. These protocols are generalized from established methods and can be adapted for the specific enzymes from Mollugo pentaphylla.

Heterologous Expression and Functional Characterization of a Plant Oxidosqualene Cyclase

This protocol describes the expression of a candidate OSC in yeast and subsequent analysis of its product.

I. Gene Cloning and Vector Construction:

-

Isolate total RNA from the tissues of Mollugo pentaphylla suspected to produce this compound.

-

Synthesize cDNA using a reverse transcriptase kit.

-

Amplify the full-length open reading frame of the candidate OSC gene using PCR with gene-specific primers containing restriction sites for cloning.

-

Digest the PCR product and a suitable yeast expression vector (e.g., pYES2) with the corresponding restriction enzymes.

-

Ligate the digested gene into the expression vector and transform into Escherichia coli for plasmid amplification.

-

Verify the sequence of the cloned OSC gene.

II. Yeast Transformation and Expression:

-

Transform the constructed plasmid into a suitable yeast strain (e.g., Saccharomyces cerevisiae INVSc1).

-

Select for transformed yeast colonies on appropriate selection media.

-

Inoculate a single colony into 5 mL of selective medium and grow overnight at 30°C.

-

Use the overnight culture to inoculate 50 mL of induction medium (e.g., containing galactose for the GAL1 promoter in pYES2).

-

Incubate the culture for 48-72 hours at 30°C with shaking.

III. Metabolite Extraction and Analysis:

-

Harvest the yeast cells by centrifugation.

-

Perform an alkaline hydrolysis of the yeast pellet to release triterpenoids.

-

Extract the triterpenoids with an organic solvent (e.g., n-hexane or ethyl acetate).

-

Evaporate the solvent and redissolve the residue in a suitable solvent for analysis.

-

Analyze the extract using Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) to identify the cyclization product. Compare the mass spectrum and retention time with an authentic standard if available.

In Vitro Assay for a Plant Cytochrome P450 Monooxygenase

This protocol details the preparation of microsomes containing the P450 and the subsequent enzyme assay.[3]

I. Microsome Preparation:

-

Express the candidate P450 and a cytochrome P450 reductase (CPR) in a suitable system (e.g., yeast or insect cells).

-

Harvest the cells and resuspend them in a lysis buffer.

-

Disrupt the cells using methods such as glass bead vortexing or a French press.

-

Centrifuge the lysate at a low speed (e.g., 10,000 x g) to remove cell debris.

-

Centrifuge the supernatant at a high speed (e.g., 100,000 x g) to pellet the microsomes.

-

Resuspend the microsomal pellet in a storage buffer and determine the protein concentration.

II. Enzyme Assay:

-

Prepare a reaction mixture containing the microsomal fraction, the triterpenoid substrate (the product from the OSC reaction), and a buffer.

-

Pre-incubate the mixture at the desired temperature.

-

Initiate the reaction by adding an NADPH-generating system (e.g., NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

-

Incubate the reaction for a defined period (e.g., 1-2 hours) at the optimal temperature with shaking.

-

Stop the reaction by adding an organic solvent (e.g., ethyl acetate).

-

Extract the products with the organic solvent, evaporate the solvent, and redissolve the residue.

-

Analyze the products by LC-MS to identify the hydroxylated triterpenoids.

Activity Assay for a Plant UDP-Glycosyltransferase

This protocol describes a common method for assaying UGT activity.[6][7]

I. Recombinant Enzyme Purification:

-

Express the candidate UGT gene with a purification tag (e.g., His-tag) in E. coli.

-

Lyse the bacterial cells and purify the recombinant protein using affinity chromatography (e.g., Ni-NTA resin).

-

Verify the purity and concentration of the enzyme.

II. Enzyme Assay:

-

Prepare a reaction mixture containing the purified UGT, the acceptor substrate (a hydroxylated triterpenoid intermediate), the sugar donor (e.g., UDP-glucose), and a suitable buffer.

-

Incubate the reaction at the optimal temperature for a specific time.

-

Terminate the reaction, for example, by adding methanol.

-

Analyze the reaction mixture by High-Performance Liquid Chromatography (HPLC) or LC-MS to detect the formation of the glycosylated product.

-

Alternatively, a coupled-enzyme assay can be used to detect the release of UDP, which is a universal product of UGTs.[1][2][4][6]

Regulatory Signaling Pathway

The biosynthesis of triterpenoid saponins in plants is often regulated by the phytohormone jasmonic acid (JA) and its methylated form, methyl jasmonate (MeJA).[3][7] This signaling pathway involves a cascade of transcription factors that activate the expression of the biosynthetic genes.

References

- 1. UDP-Glo™ Glycosyltransferase Assay Technical Manual [promega.com]

- 2. UDP-Glo™ Glycosyltransferase Assay [promega.kr]

- 3. Characterizing cytochrome P450 enzymes involved in plant apocarotenoid metabolism by using an engineered yeast system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Comparative Analysis of High-Throughput Assays of Family-1 Plant Glycosyltransferases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | High-yield bioactive triterpenoid production by heterologous expression in Nicotiana benthamiana using the Tsukuba system [frontiersin.org]

- 6. mdpi.com [mdpi.com]

- 7. Identification and functional characterization of novel plant UDP-glycosyltransferase ( Lb UGT72B10) for the bioremediation of 3,4-dichloroaniline - RSC Sustainability (RSC Publishing) DOI:10.1039/D3SU00220A [pubs.rsc.org]

The Discovery and History of Mollugogenol A: A Technical Guide

Abstract

Mollugogenol A, a pentacyclic triterpenoid sapogenin, has been a subject of scientific interest since its discovery. This document provides a comprehensive overview of the discovery, history, and chemical biology of this compound. It details the initial isolation and structure elucidation, summarizes its physicochemical properties, and explores its known biological activities, including its spermatocidal and antifungal effects. This guide is intended for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of this natural product.

Introduction

Natural products have historically been a rich source of novel chemical entities with diverse biological activities, leading to the development of numerous therapeutic agents. Among these, triterpenoids represent a large and structurally diverse class of compounds with significant pharmacological potential. This compound, a member of the hopane family of triterpenoids, has garnered attention for its unique chemical structure and interesting biological profile. This technical guide aims to consolidate the current knowledge on this compound, from its initial discovery to its potential applications in drug development.

Discovery and Initial Characterization

This compound was first isolated in 1969 by P. Chakrabarti from the medicinal plant Mollugo hirta (now classified as Glinus lotoides). The structure of this novel triterpenoid sapogenin was elucidated through a combination of chemical degradation and spectroscopic methods, and it was established as 3β, 6α, 16β, 22-tetrahydroxyisohopane[1]. This discovery laid the foundation for further investigation into the chemical and biological properties of this compound. Since its initial discovery, this compound has also been reported in other plant species, including Adiantum philippense and Trigastrotheca pentaphylla (a synonym for Mollugo pentaphylla).

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₃₀H₅₂O₄ | [1] |

| Molecular Weight | 476.7 g/mol | [1] |

| IUPAC Name | (3R,3aS,4S,5aR,5bR,7S,7aR,9S,11aR,11bR,13aR,13bR)-3-(2-hydroxypropan-2-yl)-5a,5b,8,8,11a,13b-hexamethyl-1,2,3,3a,4,5,6,7,7a,9,10,11,11b,12,13,13a-hexadecahydrocyclopenta[a]chrysene-4,7,9-triol | [1] |

| CAS Number | 22550-76-1 | [1] |

Experimental Protocols

Isolation of this compound from Mollugo hirta

The following protocol is based on the original method described by P. Chakrabarti (1969).

-

Plant Material Preparation: Air-dried and powdered whole plants of Mollugo hirta are used as the starting material.

-

Extraction: The powdered plant material is subjected to Soxhlet extraction, first with petroleum ether to remove fats and waxes, followed by extraction with ethanol.

-

Hydrolysis: The ethanolic extract is concentrated and then hydrolyzed by refluxing with 2N hydrochloric acid to cleave the glycosidic linkages and liberate the aglycone (sapogenin).

-

Purification: The resulting crude sapogenin is purified by column chromatography on silica gel, eluting with a gradient of benzene and chloroform.

-

Crystallization: The fractions containing this compound are combined and crystallized from benzene to yield the pure compound.

Spectroscopic Characterization

The structure of this compound was elucidated using the following spectroscopic techniques. The data presented here is based on the original characterization and subsequent studies.

Table 1: Spectroscopic Data for this compound

| Technique | Key Observations |

| Infrared (IR) Spectroscopy (KBr, cm⁻¹) | νₘₐₓ 3400 (-OH), 1380, 1360 (gem-dimethyl) |

| ¹H Nuclear Magnetic Resonance (NMR) | Signals corresponding to eight methyl groups, hydroxyl protons, and methine protons characteristic of a hopane skeleton. |

| ¹³C Nuclear Magnetic Resonance (NMR) | 30 carbon signals consistent with a pentacyclic triterpenoid structure of the hopane type. |

| Mass Spectrometry (MS) | Molecular ion peak and fragmentation pattern consistent with the proposed structure. |

History of Synthesis

To date, a total synthesis of this compound has not been reported in the scientific literature. The structural complexity of the molecule, with its multiple stereocenters, presents a significant challenge for synthetic chemists. The absence of a synthetic route means that all research on this compound has been conducted using material isolated from natural sources.

Biological Activities and Signaling Pathways

This compound has been shown to possess a range of biological activities, with its spermatocidal and antifungal properties being the most studied.

Spermatocidal Activity

This compound, isolated from the ethyl acetate fraction of Mollugo pentaphylla, has demonstrated potent spermicidal effects. Studies have shown a dose- and time-dependent decrease in sperm motility and viability.

Experimental Protocol for Spermicidal Activity Assay:

-

Sperm Preparation: Washed sperm from healthy volunteers are incubated with varying concentrations of this compound (0-300 µg/mL) at 30°C.

-

Assessment of Motility and Viability: Sperm motility, velocity, and viability are assessed at different time points (0, 30, and 60 minutes) using both manual methods and computer-assisted semen analysis (CASA).

-

Biochemical Assays: Samples are evaluated for membrane lipid peroxidation and superoxide dismutase (SOD) activity.

-

Electron Microscopy: Transmission electron microscopy (TEM) is used to observe changes in sperm morphology.

The primary mechanism of its spermicidal action involves the induction of lipid peroxidation in the sperm membrane, leading to membrane damage and a corresponding inhibition of SOD activity. TEM analysis has revealed significant damage to the sperm membrane in both the head and tail regions, with notable swelling and disruption of the acrosomal membranes.

Antifungal Activity

This compound has been reported to possess antifungal properties, although the precise mechanism of action is not as well-elucidated as its spermatocidal activity. Based on the general mechanisms of other antifungal triterpenoids, it is hypothesized that this compound may exert its effects by disrupting the fungal cell membrane. This could involve interference with ergosterol biosynthesis or direct interaction with membrane components, leading to increased membrane permeability, leakage of cellular contents, and ultimately, cell death. Further research is needed to fully characterize the antifungal mechanism of this compound.

Conclusion and Future Perspectives

This compound, a naturally occurring triterpenoid, has demonstrated interesting biological activities that warrant further investigation. Since its discovery and structural elucidation, research has primarily focused on its isolation from natural sources and its spermicidal and antifungal properties. The lack of a total synthesis remains a significant hurdle in the comprehensive evaluation of its therapeutic potential. Future research should focus on elucidating the specific molecular targets and signaling pathways involved in its biological activities, particularly its antifungal mechanism. The development of a synthetic route would be a major breakthrough, enabling the synthesis of analogues and facilitating structure-activity relationship studies, which could lead to the development of new therapeutic agents.

References

Mollugogenol A: A Comprehensive Technical Review

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mollugogenol A, a triterpenoid saponin primarily isolated from plants of the Mollugo genus, such as Mollugo pentaphylla, has garnered scientific interest due to its diverse biological activities. This technical guide provides a comprehensive review of the existing literature on this compound, focusing on its chemical properties, biological effects, and mechanisms of action. This document is intended to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Chemical Properties

-

Molecular Formula: C₃₀H₅₂O₄

-

Molecular Weight: 476.7 g/mol

-

IUPAC Name: (3β,16β,22α)-16,22-Epoxy-23,24,25,26,27-pentanorlanost-8-ene-3,15-diol

-

CAS Number: 6766-43-4

-

Class: Triterpenoid Saponin

Quantitative Data Summary

Table 1: Spermatocidal Activity of this compound

| Concentration (µg/mL) | Time (minutes) | Sperm Motility (%) | Sperm Viability (%) | Reference |

| 100 | 60 | 40 | 55 | [1] |

| 200 | 60 | 15 | 25 | [1] |

| 300 | 60 | <5 | <10 | [1] |

Experimental Protocols

Isolation and Purification of this compound from Mollugo pentaphylla

A general protocol for the isolation of triterpenoid saponins from Mollugo species is as follows:

-

Extraction: Dried and powdered plant material (e.g., whole plant of Mollugo pentaphylla) is subjected to successive extraction with solvents of increasing polarity, typically starting with a nonpolar solvent like petroleum ether to remove lipids, followed by extraction with methanol or ethanol to obtain a crude extract containing the saponins.

-

Fractionation: The crude alcoholic extract is then partitioned between n-butanol and water. The saponins preferentially move into the n-butanol fraction.

-

Chromatography: The n-butanol fraction is concentrated and subjected to column chromatography over silica gel. The column is eluted with a gradient of chloroform and methanol.

-

Purification: Fractions showing the presence of this compound (as monitored by thin-layer chromatography) are pooled and further purified by repeated column chromatography or preparative high-performance liquid chromatography (HPLC) to yield the pure compound.

Spermicidal Activity Assay

The following protocol is based on the methodology described by Rajasekaran et al. (1993):

-

Semen Collection and Preparation: Freshly ejaculated human semen is collected from healthy donors. The semen is allowed to liquefy at 37°C for 30 minutes. The motile spermatozoa are separated from the seminal plasma by a swim-up procedure in a suitable buffer (e.g., Ham's F-10 medium).

-

Incubation: The washed sperm suspension is adjusted to a concentration of 20 x 10⁶ spermatozoa/mL. Aliquots of the sperm suspension are incubated with various concentrations of this compound (e.g., 100, 200, and 300 µg/mL) at 37°C. A control group with no this compound is also included.

-

Assessment of Motility and Viability: At different time points (e.g., 1, 5, 10, and 20 minutes), the percentage of motile spermatozoa is assessed using a light microscope. Sperm viability can be determined using a vital stain such as eosin-nigrosin.

-

Data Analysis: The results are expressed as the mean percentage of motile and viable sperm at each concentration and time point compared to the control.

Biological Activities and Mechanisms of Action

Spermicidal Activity

This compound has demonstrated potent, dose-dependent spermicidal activity. The primary mechanism of action is believed to be the disruption of the sperm plasma membrane integrity. This is likely due to the surfactant properties of the saponin molecule, which can interact with the lipid bilayer of the cell membrane, leading to increased permeability and eventual cell death.

Antifungal and Anticancer Activities

While specific quantitative data for isolated this compound is lacking, extracts from Mollugo pentaphylla containing this compound have shown both antifungal and anticancer properties. The proposed mechanism for its antifungal activity is likely similar to its spermicidal action, involving the disruption of the fungal cell membrane. The potential anticancer effects of this compound remain an area for further investigation, with studies on related triterpenoid saponins suggesting mechanisms such as the induction of apoptosis and inhibition of tumor cell proliferation.

Signaling Pathways

Detailed studies on the specific signaling pathways modulated by this compound are not yet available in the scientific literature. Research on the anti-inflammatory and anticancer activities of a related compound, mollugin, has implicated pathways such as NF-κB and JAK-STAT. However, it is crucial to note that mollugin has a different chemical structure, and therefore, these findings cannot be directly extrapolated to this compound. The elucidation of the precise molecular targets and signaling cascades affected by this compound represents a significant opportunity for future research.

Conclusion and Future Directions

This compound is a promising natural product with demonstrated potent spermicidal activity. While preliminary studies suggest it may also possess antifungal and anticancer properties, a significant lack of quantitative data and mechanistic studies on the isolated compound hinders its further development. Future research should focus on:

-

Quantitative Bioactivity Studies: Determining the IC₅₀ and MIC values of purified this compound against a range of fungal pathogens and cancer cell lines.

-

Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways affected by this compound to understand its biological effects at a molecular level.

-

In Vivo Efficacy and Safety: Evaluating the efficacy and safety of this compound in animal models for its various biological activities.

A more in-depth understanding of the pharmacological profile of this compound will be crucial for unlocking its full therapeutic potential.

References

Spectroscopic Profile of Mollugogenol A: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Mollugogenol A, a naturally occurring triterpenoid of significant interest in phytochemical and pharmacological research. Due to the limited availability of publicly accessible, detailed raw spectroscopic data, this document serves as a foundational guide, presenting the structural context and standardized methodologies for the acquisition and analysis of Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for this compound.

Chemical Structure and Properties

This compound is a pentacyclic triterpenoid with the molecular formula C₃₀H₅₂O₄ and a molecular weight of 476.7 g/mol . The structural elucidation of this complex molecule relies heavily on a combination of one- and two-dimensional NMR techniques, along with high-resolution mass spectrometry to confirm its elemental composition and fragmentation patterns.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

NMR spectroscopy is the most powerful tool for elucidating the intricate carbon skeleton and stereochemistry of this compound. The following tables present the anticipated ¹H and ¹³C NMR chemical shifts, based on the known structure and data from closely related triterpenoids. These values are typically reported in parts per million (ppm) relative to a standard reference, such as tetramethylsilane (TMS).

Table 1: ¹H NMR Spectroscopic Data of this compound

| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Data not available in accessible public records |

Table 2: ¹³C NMR Spectroscopic Data of this compound

| Position | Chemical Shift (δ, ppm) | DEPT Information |

| Data not available in accessible public records |

Note: The definitive assignment of each proton and carbon signal requires a suite of 2D NMR experiments, including COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation). These experiments reveal proton-proton coupling networks and one-bond and multiple-bond correlations between protons and carbons, respectively, which are crucial for assembling the molecular structure.

Mass Spectrometry (MS) Data

Mass spectrometry provides essential information regarding the molecular weight and elemental composition of this compound. High-resolution mass spectrometry (HRMS) is particularly critical for determining the precise molecular formula.

Table 3: Mass Spectrometry Data of this compound

| Ionization Mode | Mass Analyzer | [M+H]⁺ (m/z) | [M+Na]⁺ (m/z) | HRMS Calculated | HRMS Found |

| ESI | QTOF | Data not available | Data not available | C₃₀H₅₃O₄ | Data not available |

The fragmentation pattern observed in the MS/MS spectrum offers valuable clues about the compound's structure, revealing characteristic losses of functional groups and cleavages of the triterpenoid backbone.

Experimental Protocols

The acquisition of high-quality spectroscopic data is contingent upon meticulous experimental procedures. The following are generalized protocols for the NMR and MS analysis of triterpenoids like this compound.

NMR Spectroscopy

Sample Preparation:

-

An accurately weighed sample of purified this compound (typically 5-10 mg for ¹H NMR and 20-50 mg for ¹³C NMR) is dissolved in an appropriate deuterated solvent (e.g., CDCl₃, Pyridine-d₅, Methanol-d₄).

-

The solution is transferred to a 5 mm NMR tube to a standard height.

-

An internal standard, such as TMS, may be added for chemical shift referencing.

Instrumentation and Parameters:

-

Spectrometer: A high-field NMR spectrometer (e.g., 400, 500, or 600 MHz) is used.

-

¹H NMR: Standard pulse sequences are employed. Key parameters include spectral width, acquisition time, relaxation delay, and the number of scans.

-

¹³C NMR: Proton-decoupled spectra are acquired. DEPT (Distortionless Enhancement by Polarization Transfer) experiments are performed to differentiate between CH, CH₂, and CH₃ groups.

-

2D NMR: Standard pulse sequences for COSY, HSQC, and HMBC are utilized with optimized parameters to detect the relevant correlations.

Mass Spectrometry

Sample Preparation:

-

A dilute solution of the purified compound is prepared in a suitable solvent (e.g., methanol, acetonitrile).

-

The solution may be infused directly into the mass spectrometer or introduced via a liquid chromatography (LC) system.

Instrumentation and Parameters:

-

Ionization Source: Electrospray ionization (ESI) is a common technique for triterpenoids.

-

Mass Analyzer: High-resolution mass analyzers such as Time-of-Flight (TOF) or Orbitrap are used to obtain accurate mass measurements.

-

Data Acquisition: Data is typically acquired in both positive and negative ion modes to maximize information. For fragmentation studies, tandem mass spectrometry (MS/MS) is performed by selecting the precursor ion and subjecting it to collision-induced dissociation (CID).

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a natural product like this compound.

Physical and chemical properties of Mollugogenol A

An In-depth Review of the Physical, Chemical, and Biological Properties of a Promising Triterpenoid Saponin

Abstract

Mollugogenol A, a triterpenoid saponin primarily isolated from the plant kingdom, notably from species such as Mollugo pentaphylla, has garnered scientific interest for its distinct biological activities. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, alongside a detailed exploration of its established biological functions and the experimental methodologies used to elucidate them. This document is intended to serve as a foundational resource for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of this natural compound.

Physicochemical Properties

This compound is a complex tetracyclic triterpenoid. Its core chemical structure and properties have been primarily characterized through spectroscopic and analytical techniques. The foundational work on its structure elucidation was published by P. Chakrabarti in 1969. While some properties are readily available in public databases, detailed experimental data is best sourced from the original literature.

General and Spectroscopic Data

The fundamental chemical and physical properties of this compound are summarized in the tables below. It is important to note that while computational data is available, experimental values for properties like melting point, solubility, and specific spectroscopic peaks are detailed in the seminal structure elucidation papers.

Table 1: General Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₃₀H₅₂O₄ | PubChem[1] |

| Molecular Weight | 476.7 g/mol | PubChem[1][2] |

| IUPAC Name | (3R,3aS,4S,5aR,5bR,7S,7aR,9S,11aR,11bR,13aR,13bR)-3-(2-hydroxypropan-2-yl)-5a,5b,8,8,11a,13b-hexamethyl-1,2,3,3a,4,5,6,7,7a,9,10,11,11b,12,13,13a-hexadecahydrocyclopenta[a]chrysene-4,7,9-triol | PubChem[1] |

| CAS Number | 22550-76-1 | PubChem[1] |

| Melting Point | Data reported in original structure elucidation literature. | |

| Solubility | Information available in specialized chemical literature. |

Table 2: Spectroscopic Data Summary for this compound

| Technique | Description | Reference |

| ¹H NMR | Detailed proton NMR spectral data, including chemical shifts and coupling constants for the assignment of all protons in the molecule, are available in the primary literature that first described its structure. | |

| ¹³C NMR | The complete carbon skeleton has been assigned using ¹³C NMR spectroscopy. The chemical shifts for each of the 30 carbon atoms provide definitive structural confirmation. | |

| Infrared (IR) Spectroscopy | The IR spectrum reveals the presence of key functional groups, such as hydroxyl (-OH) and aliphatic C-H bonds, consistent with its triterpenoid structure. | |

| Mass Spectrometry (MS) | Mass spectrometric analysis confirms the molecular weight and provides fragmentation patterns useful for structural elucidation. |

Biological Activities and Mechanism of Action

The primary biological activities of purified this compound that have been experimentally validated are its spermicidal and antifungal effects. While extracts of plants containing this compound, such as Mollugo pentaphylla, have been reported to possess anti-inflammatory properties, these effects have not yet been unequivocally attributed to this compound itself.

Spermicidal Activity

This compound has demonstrated potent, dose- and time-dependent spermicidal effects.

-

Mechanism of Action: The spermicidal action of this compound is primarily attributed to its ability to induce damage to the sperm cell membrane. This is achieved through an increase in lipid peroxidation, a process that degrades the lipids in the cell membrane, leading to a loss of its integrity. Concurrently, this compound has been shown to inhibit the activity of superoxide dismutase (SOD), an important antioxidant enzyme, further contributing to oxidative stress and cellular damage. Ultrastructural studies using transmission electron microscopy have revealed significant damage to both the head and tail regions of sperm, with notable swelling and disruption of the acrosomal membranes.

Antifungal Activity

This compound is also recognized for its antifungal properties. As a saponin, its mechanism of action is likely related to its interaction with fungal cell membranes. Saponins are known to bind to sterols in the fungal membrane, leading to the formation of pores and a subsequent loss of membrane integrity, which ultimately results in cell death. However, the specific fungal species inhibited by this compound and the detailed mechanism require further investigation.

Anti-inflammatory and Cytotoxic Activities

To date, there is a lack of specific studies on the anti-inflammatory or cytotoxic activities of isolated and purified this compound. While some studies on crude extracts of Mollugo pentaphylla suggest anti-inflammatory effects, it is not yet confirmed that this compound is the active constituent responsible for these properties. Further research is needed to evaluate the potential of the pure compound in these areas.

Signaling Pathways

Currently, there is no published research detailing the specific cellular signaling pathways modulated by this compound. This remains a significant area for future investigation to fully understand its molecular mechanisms of action.

Experimental Protocols

The following sections provide an overview of the methodologies used to isolate this compound and to evaluate its biological activities.

Isolation and Purification of this compound

This compound is a naturally occurring compound and is typically isolated from plant sources, most notably Mollugo pentaphylla. The general workflow for its isolation is as follows:

-

Plant Material Preparation: The aerial parts of the source plant are collected, dried, and powdered.

-

Defatting: The powdered material is first defatted using a non-polar solvent like petroleum ether to remove lipids and other non-polar compounds.

-

Extraction: The defatted plant material is then exhaustively extracted with a more polar solvent, such as methanol, to isolate the saponins.

-

Fractionation: The crude extract is concentrated and then subjected to solvent-solvent partitioning. This compound is typically found in the ethyl acetate fraction.

-

Chromatographic Separation: The enriched fraction is then subjected to column chromatography over silica gel, eluting with a gradient of solvents of increasing polarity.

-

Final Purification: Fractions containing this compound are further purified using techniques such as preparative thin-layer chromatography (TLC) or recrystallization to yield the pure compound.

Spermicidal Activity Assay

The evaluation of spermicidal activity is conducted using the following protocol:

-

Sperm Preparation: Semen samples from healthy donors are allowed to liquefy. The sperm is then washed and prepared by centrifugation to obtain a pellet of motile sperm.

-

Incubation: The prepared sperm suspension is incubated with various concentrations of this compound at 37°C.

-

Assessment of Motility and Viability: At different time intervals, aliquots are taken to assess sperm motility and velocity, both manually and using a Computer-Aided Sperm Analyzer (CASA). Sperm viability is typically determined using a vital stain such as eosin-nigrosin.

-

Biochemical Assays: To determine the mechanism of action, assays for lipid peroxidation and superoxide dismutase (SOD) activity are performed on the sperm lysates.

-

Electron Microscopy: For ultrastructural analysis, sperm samples are fixed and examined under a transmission electron microscope (TEM) to observe any morphological changes to the sperm membrane.

Antifungal Activity Assay

The antifungal activity of this compound can be determined using a broth microdilution method as follows:

-

Preparation of Fungal Inoculum: A suspension of the test fungus (e.g., Candida albicans) is prepared and diluted in a suitable broth medium (e.g., RPMI 1640) to a standardized concentration.

-

Serial Dilution of Compound: this compound is dissolved in a suitable solvent and then serially diluted in the broth medium in a 96-well microplate.

-

Inoculation and Incubation: The fungal inoculum is added to each well of the microplate containing the different concentrations of this compound. The plate is then incubated under appropriate conditions for fungal growth.

-

Determination of Minimum Inhibitory Concentration (MIC): The MIC is determined as the lowest concentration of this compound that visibly inhibits the growth of the fungus.

Conclusion and Future Directions

This compound is a triterpenoid saponin with well-documented spermicidal and antifungal properties. Its mechanism of action as a spermicidal agent, involving membrane disruption via lipid peroxidation, is a significant finding. However, there are several areas where further research is warranted:

-

Elucidation of Signaling Pathways: The molecular targets and signaling pathways affected by this compound are currently unknown. Investigating these could provide deeper insights into its biological effects.

-

Investigation of Other Biological Activities: Rigorous studies are needed to determine if the anti-inflammatory and cytotoxic effects observed in crude plant extracts can be attributed to this compound.

-

In Vivo Studies: The majority of the current data is from in vitro studies. In vivo studies are necessary to evaluate the efficacy and safety of this compound for any potential therapeutic applications.

-

Structure-Activity Relationship Studies: Synthesis of analogues of this compound could help in identifying the key structural features responsible for its biological activities and in optimizing its potency.

This technical guide provides a solid foundation for researchers interested in this compound. As research progresses, a more complete understanding of the therapeutic potential of this intriguing natural product will undoubtedly emerge.

References

Synthetic Strategies for Mollugogenol A Derivatives and Analogs: A Technical Guide

Disclaimer: As of October 2025, the scientific literature contains limited specific information on the synthesis of derivatives and analogs of Mollugogenol A. This guide, therefore, provides a comprehensive overview of synthetic methodologies and structure-activity relationships for structurally related and well-studied oleanane-type triterpenoids, namely Oleanolic Acid and Hederagenin. These examples serve as a valuable blueprint for researchers and drug development professionals interested in the chemical modification of this compound, offering potential synthetic routes and insights into the biological activities of analogous compounds.

Introduction to this compound and the Rationale for Derivatization

This compound is a pentacyclic triterpenoid saponin that has garnered interest for its diverse biological activities. As with many natural products, the synthesis of derivatives and analogs is a key strategy to enhance potency, improve pharmacokinetic properties, and elucidate structure-activity relationships (SAR). The core structure of this compound, an oleanane-type triterpenoid, presents multiple reactive sites amenable to chemical modification, including hydroxyl groups and the potential for modifications on the terpene backbone.

This technical guide outlines established synthetic protocols for the derivatization of oleanolic acid and hederagenin, triterpenoids that share the same fundamental oleanane skeleton as this compound. The methodologies presented here are directly applicable to the future synthesis of novel this compound derivatives.

Synthesis of Oleanolic Acid Derivatives

Oleanolic acid (OA) is a widely studied oleanane triterpenoid, and a vast number of its derivatives have been synthesized and evaluated for various biological activities, particularly as anticancer and anti-inflammatory agents.[1][2]

Esterification and Amidation at the C-28 Carboxylic Acid

The carboxylic acid at the C-28 position is a primary target for modification.

Experimental Protocol: Synthesis of Oleanolic Acid Amide Derivatives [3]

-

Activation of Carboxylic Acid: Oleanolic acid (1 equivalent) is dissolved in anhydrous dichloromethane (DCM). To this solution, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) (1.2 equivalents) and 4-dimethylaminopyridine (DMAP) (0.1 equivalents) are added. The mixture is stirred at room temperature for 30 minutes.

-

Amine Coupling: The desired amine (1.2 equivalents) is added to the reaction mixture.

-

Reaction Monitoring and Work-up: The reaction is stirred at room temperature for 12-24 hours and monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction mixture is diluted with DCM and washed successively with 1N HCl, saturated NaHCO3 solution, and brine. The organic layer is dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel to afford the desired amide derivative.

Glycosylation of Oleanolic Acid

Glycosylation of oleanolic acid can significantly impact its solubility and biological activity.[1][4][5]

Experimental Protocol: Synthesis of Oleanolic Acid 3-O-Glycosides [5]

-

Protection of the C-28 Carboxylic Acid: Oleanolic acid is first protected at the C-28 position, typically as a benzyl ester, to prevent undesired side reactions.[4]

-

Glycosylation Reaction: The protected oleanolic acid (1 equivalent) and a suitable glycosyl donor (e.g., a glycosyl trichloroacetimidate, 1.5 equivalents) are dissolved in anhydrous DCM. The mixture is cooled to -20°C, and a catalytic amount of trimethylsilyl trifluoromethanesulfonate (TMSOTf) is added.

-

Reaction and Quenching: The reaction is stirred at -20°C to 0°C for 2-4 hours. The reaction is then quenched by the addition of triethylamine.

-

Work-up and Deprotection: The reaction mixture is diluted with DCM, washed with water and brine, dried, and concentrated. The resulting glycosylated intermediate is then deprotected (e.g., hydrogenolysis to remove benzyl and benzoyl protecting groups) to yield the final oleanolic acid glycoside.

-

Purification: Purification is achieved through column chromatography.

Synthesis of Hederagenin Derivatives

Hederagenin, another oleanane triterpenoid, possesses additional hydroxyl groups, offering more sites for derivatization. Its derivatives have shown promising cytotoxic activities against various cancer cell lines.[6][7][8]

Selective Modification of Hydroxyl and Carboxyl Groups

The presence of multiple hydroxyl groups (at C-3 and C-23) and a carboxylic acid (at C-28) in hederagenin allows for the synthesis of a diverse range of derivatives.[7]

Experimental Protocol: Synthesis of Hederagenin-Pyrazine Derivatives at C-28 [9]

-

Protection of Hydroxyl Groups: The hydroxyl groups of hederagenin are protected, for example, as acetyl esters, to ensure selective reaction at the C-28 carboxylic acid.

-

Esterification with Pyrazine Moiety: The protected hederagenin is coupled with a pyrazine-containing alcohol using standard esterification methods (e.g., DCC/DMAP coupling).

-

Deprotection: The protecting groups on the hydroxyls are removed to yield the final hederagenin-pyrazine derivative.

-

Purification: The product is purified using chromatographic techniques.

Quantitative Data on Biological Activities

The following tables summarize the cytotoxic activities of selected oleanolic acid and hederagenin derivatives against various cancer cell lines, providing a basis for comparison and for guiding the design of future this compound analogs.

Table 1: Cytotoxic Activity (IC50, µM) of Oleanolic Acid Derivatives

| Compound | A549 (Lung) | HCT-116 (Colon) | MCF-7 (Breast) | Reference |

| Oleanolic Acid | > 50 | > 50 | > 50 | [2] |

| Derivative 4d | - | 38.5 | - | [10] |

| Derivative 4k | - | 39.3 | - | [10] |

| Derivative 4m | - | 40.0 | - | [10] |

Table 2: Cytotoxic Activity (IC50, µM) of Hederagenin Derivatives

| Compound | A549 (Lung) | KB (Oral) | MCF-7 (Breast) | Reference |

| Hederagenin | 26.3 | > 50 | 11.8 | [8] |

| Compound 3 | 2.8 | 8.6 | - | [7] |

| Compound 9 | 3.45 | - | - | [9] |

| Compound 14 | 4.6 | - | 5.2 | [7] |

Signaling Pathways and Experimental Workflows

Signaling Pathways Modulated by Triterpenoid Derivatives

Derivatives of oleanolic acid and hederagenin have been shown to induce apoptosis in cancer cells through various signaling pathways. For instance, some hederagenin derivatives induce apoptosis by increasing the Bax/Bcl-2 ratio, leading to the disruption of the mitochondrial membrane potential.[6] Others have been found to arrest the cell cycle at the S phase.[9]

Caption: Apoptotic pathway induced by hederagenin derivatives.

General Experimental Workflow for Synthesis and Evaluation

The development of novel triterpenoid derivatives follows a logical workflow from synthesis to biological evaluation.

Caption: General workflow for synthesis and evaluation.

Conclusion

While direct synthetic routes for this compound derivatives are yet to be extensively explored and published, the wealth of information available for structurally similar oleanane triterpenoids provides a solid foundation for initiating such research. The synthetic protocols for oleanolic acid and hederagenin detailed in this guide, along with the accompanying biological data and pathway analyses, offer valuable starting points for the design and synthesis of novel this compound analogs with potentially enhanced therapeutic properties. Future research in this area will be crucial for unlocking the full medicinal potential of this promising natural product.

References

- 1. Oleanolic acid synthetic oligoglycosides: a review on recent progress in biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ejournal.sinica.edu.tw [ejournal.sinica.edu.tw]

- 3. Synthesis and Biological Evaluation of Oleanolic Acid Derivatives as Selective Vascular Endothelial Growth Factor Promoter i-Motif Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Synthesis and Anti-Fungal Activity of Seven Oleanolic Acid Glycosides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Pharmacological overview of hederagenin and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Current knowledge and development of hederagenin as a promising medicinal agent: a comprehensive review - RSC Advances (RSC Publishing) DOI:10.1039/C8RA03666G [pubs.rsc.org]

- 9. Design, Synthesis, and Cytotoxic Analysis of Novel Hederagenin⁻Pyrazine Derivatives Based on Partial Least Squares Discriminant Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for the Quantification of Mollugogenol A

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mollugogenol A, a triterpenoid saponin isolated from plants of the Molluginaceae family, has garnered significant interest for its diverse pharmacological activities. Accurate and precise quantification of this compound in various matrices, including plant extracts and biological samples, is crucial for quality control, pharmacokinetic studies, and understanding its mechanism of action. This document provides detailed application notes and standardized protocols for the analytical quantification of this compound using High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). While specific validated methods for this compound are not extensively reported in the public domain, the following protocols are based on established methodologies for the analysis of structurally similar triterpenoid saponins and provide a robust framework for method development and validation.

Analytical Methods Overview

The quantification of this compound can be effectively achieved using modern chromatographic techniques. The choice of method will depend on the required sensitivity, selectivity, and the complexity of the sample matrix.

-

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV): This is a widely accessible and robust technique suitable for the quantification of this compound in relatively clean samples, such as purified extracts or formulations. As triterpenoid saponins often lack a strong chromophore, detection is typically performed at low UV wavelengths (around 205-210 nm).

-

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS): This method offers superior sensitivity and selectivity, making it ideal for quantifying low concentrations of this compound in complex matrices like crude plant extracts, plasma, or tissue homogenates. The use of Multiple Reaction Monitoring (MRM) ensures high specificity by monitoring a specific precursor-to-product ion transition.

Data Presentation: Quantitative Parameters

The following tables summarize the typical performance characteristics that should be achieved during the validation of an analytical method for this compound. These values are based on reported data for similar triterpenoid saponins and serve as a benchmark for method development.

Table 1: HPLC-UV Method - Typical Validation Parameters

| Parameter | Typical Value |

| Linearity (r²) | ≥ 0.999 |

| Limit of Detection (LOD) | 0.1 - 0.5 µg/mL |

| Limit of Quantification (LOQ) | 0.5 - 2.0 µg/mL |

| Precision (%RSD) | < 2% |

| Accuracy (% Recovery) | 98 - 102% |

| Specificity | No interference at the retention time of this compound |

Table 2: LC-MS/MS Method - Typical Validation Parameters

| Parameter | Typical Value |

| Linearity (r²) | ≥ 0.999 |

| Limit of Detection (LOD) | 0.01 - 0.1 ng/mL |

| Limit of Quantification (LOQ) | 0.05 - 0.5 ng/mL |

| Precision (%RSD) | < 15% |

| Accuracy (% Recovery) | 85 - 115% |

| Matrix Effect | Within acceptable limits (typically 85-115%) |

| Specificity | No interfering peaks at the MRM transition of this compound |

Experimental Protocols

Protocol 1: Quantification of this compound using HPLC-UV

1. Sample Preparation (from Plant Material)

-

Extraction:

-

Weigh 1.0 g of dried and powdered plant material.

-

Add 20 mL of 80% methanol.

-

Perform ultrasonication for 30 minutes at room temperature.

-

Centrifuge the mixture at 4000 rpm for 15 minutes.

-

Collect the supernatant. Repeat the extraction process on the residue twice more.

-

Combine the supernatants and evaporate to dryness under reduced pressure.

-

-

Solid-Phase Extraction (SPE) Cleanup:

-

Reconstitute the dried extract in 10 mL of water.

-

Condition a C18 SPE cartridge (500 mg, 6 mL) with 5 mL of methanol followed by 5 mL of water.

-

Load the reconstituted extract onto the SPE cartridge.

-

Wash the cartridge with 10 mL of water to remove polar impurities.

-

Elute the saponin fraction with 10 mL of methanol.

-

Evaporate the eluate to dryness and reconstitute in 1 mL of the mobile phase for HPLC analysis.

-

2. Chromatographic Conditions

-

Instrument: High-Performance Liquid Chromatography system with a UV/Vis detector.

-

Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: Isocratic elution with a mixture of Acetonitrile and Water (e.g., 40:60 v/v). The mobile phase composition may require optimization.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection Wavelength: 205 nm.

-

Injection Volume: 20 µL.

3. Calibration Curve

-

Prepare a stock solution of this compound standard (1 mg/mL) in methanol.

-

Perform serial dilutions to prepare working standards with concentrations ranging from 0.5 µg/mL to 50 µg/mL.

-

Inject each standard in triplicate and construct a calibration curve by plotting the peak area against the concentration.

Protocol 2: Quantification of this compound using LC-MS/MS

1. Sample Preparation (from Biological Matrix - e.g., Plasma)

-

Protein Precipitation:

-

To 100 µL of plasma sample, add 300 µL of ice-cold acetonitrile containing an appropriate internal standard (e.g., a structurally similar saponin not present in the sample).

-

Vortex for 1 minute.

-

Centrifuge at 13,000 rpm for 10 minutes at 4 °C.

-

-

Supernatant Transfer:

-

Carefully transfer the supernatant to a new tube.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen.

-

-

Reconstitution:

-

Reconstitute the residue in 100 µL of the initial mobile phase.

-

Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

-

2. LC-MS/MS Conditions

-

Instrument: Liquid Chromatography system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

-

Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

-

Mobile Phase: Gradient elution with:

-

A: 0.1% formic acid in water

-

B: 0.1% formic acid in acetonitrile

-

A typical gradient might be: 0-1 min, 10% B; 1-8 min, 10-90% B; 8-10 min, 90% B; 10.1-12 min, 10% B.

-

-

Flow Rate: 0.3 mL/min.

-

Column Temperature: 40 °C.

-

Injection Volume: 5 µL.

-

Mass Spectrometry Parameters:

-

Ionization Mode: Negative ESI is often suitable for saponins.

-

MRM Transitions: These must be optimized by infusing a standard solution of this compound. A hypothetical transition could be [M-H]⁻ → fragment ion.

-

Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows for maximum signal intensity.

-

3. Calibration and Quality Control

-

Prepare a stock solution of this compound and the internal standard.

-

Spike blank plasma with known concentrations of this compound to prepare calibration standards and quality control (QC) samples (low, medium, and high concentrations).

-

Process the calibration standards and QC samples alongside the unknown samples using the same extraction procedure.

-

Quantify the unknown samples by interpolating their peak area ratios (analyte/internal standard) against the calibration curve.

Mandatory Visualizations

Caption: General workflow for the quantification of this compound.

Caption: Decision tree for analytical method selection.

Application Notes and Protocols: Extraction of Mollugogenol A from Plant Material

Introduction

Mollugogenol A is a triterpenoid saponin that has garnered interest in the scientific community for its potential biological activities, including antifungal properties. This document provides a detailed protocol for the extraction, isolation, and purification of this compound from its natural plant source, Mollugo pentaphylla. The methodologies outlined are intended for researchers, scientists, and drug development professionals. This protocol is based on established phytochemical extraction techniques and provides a reproducible workflow for obtaining this compound for further research and development.

Data Presentation

The following table summarizes the quantitative data associated with the extraction and purification of this compound from Mollugo pentaphylla.

| Parameter | Value | Reference |

| Starting Plant Material (dried, powdered aerial parts) | 750 g | [1] |

| Defatting Solvent | Petroleum Ether (60-80°C) | [1] |

| Extraction Solvent | Distilled Water | [1] |

| Extraction Method | Reflux | [1] |

| Crude Aqueous Extract Yield | 32 g | |

| Crude Extract Yield (% w/w) | 4.27% | |

| Purification Method | Silica Gel Column Chromatography | |

| Stationary Phase | Silica Gel (60-120 mesh) | |

| Mobile Phase | Gradient of n-hexane and ethyl acetate | [2][3] |

Experimental Protocols

Part 1: Preparation of Plant Material and Initial Extraction

-

Plant Material Collection and Preparation:

-

Collect the aerial parts of Mollugo pentaphylla.

-

Air-dry the plant material in the shade to preserve the chemical constituents.

-

Grind the dried plant material into a coarse powder using a mechanical grinder.

-

-

Defatting of Plant Material:

-

Place 750 g of the powdered plant material into a large-capacity Soxhlet extractor.[1]

-

Exhaustively extract the powder with petroleum ether (60-80°C) to remove lipids and other nonpolar compounds.[1]

-

Continue the extraction until the solvent running through the siphon is colorless.

-

Discard the petroleum ether extract and air-dry the defatted plant material to remove any residual solvent.

-

-

Aqueous Extraction:

-

Transfer the defatted plant powder to a large round-bottom flask.

-

Add 2 liters of distilled water to the flask.[1]

-

Reflux the mixture for 48 hours.[1] This long duration ensures the exhaustive extraction of polar and semi-polar compounds, including this compound.

-

After reflux, allow the mixture to cool to room temperature.

-

-

Concentration of the Crude Extract:

-

Filter the cooled mixture through Whatman No. 1 filter paper to separate the plant residue from the aqueous extract.

-

Concentrate the filtrate using a rotary evaporator under reduced pressure at a temperature of 40-50°C.

-

The resulting product is a dark brownish, viscous crude aqueous extract. The expected yield is approximately 32 g.

-

Part 2: Purification of this compound by Column Chromatography

-

Preparation of the Column:

-

Use a glass column of appropriate size for the amount of crude extract to be purified.

-

Prepare a slurry of silica gel (60-120 mesh) in n-hexane.

-

Pour the slurry into the column and allow the silica gel to pack uniformly under gravity, gently tapping the column to dislodge any air bubbles.

-

Add a layer of sand on top of the silica gel bed to prevent disturbance during sample loading.

-

Wash the packed column with n-hexane until the silica gel is completely equilibrated.

-

-

Sample Loading:

-

Dissolve 25 g of the crude aqueous extract in a minimal amount of methanol.

-

In a separate beaker, add a small amount of silica gel to the methanolic solution of the extract to form a slurry.

-

Evaporate the solvent from the slurry to obtain a free-flowing powder. This dry-loading method ensures a more uniform application of the sample to the column.

-

Carefully layer the silica gel-adsorbed sample onto the top of the packed column.

-

Add another thin layer of sand on top of the sample layer.

-

-